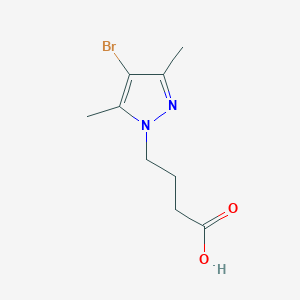![molecular formula C15H20ClNO3 B2918557 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride CAS No. 1217225-09-6](/img/structure/B2918557.png)
3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride is an organic compound known for its involvement in various chemical reactions and its utility in scientific research. This compound belongs to a class of molecules that can be used in synthetic chemistry, biology, and medicinal studies due to its unique structural properties.
作用机制
Target of Action
It is known that the pyrrolidine ring, a key component of the compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional (3d) coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows the compound to efficiently explore the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Result of Action
as reported in the literature .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride typically involves a multi-step process:
Starting Material: : The synthesis often starts with commercially available 2-(2-hydroxyethoxy)benzaldehyde.
Formation of Intermediate: : A Grignard reaction may be used to introduce the pyrrolidinyl group, forming an intermediate compound.
Coupling Reaction: : This intermediate can then undergo a coupling reaction with acrylate derivatives to form the final product.
Hydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using automated reactors and optimized conditions to ensure high yield and purity. These methods often involve:
Continuous flow reactions for improved efficiency.
Advanced purification techniques like column chromatography.
化学反应分析
Types of Reactions
3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: : This compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of ketone or aldehyde derivatives.
Reduction: : Reduction can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: : Nucleophilic substitution reactions are common, where the pyrrolidinyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic or basic conditions.
Reduction: : Lithium aluminum hydride, dry ether solvents.
Substitution: : Alkyl halides, aprotic solvents like dimethylformamide.
Major Products
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Formation of primary or secondary alcohols.
Substitution: : Variety of substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
Used as an intermediate in the synthesis of more complex organic molecules.
Acts as a ligand in coordination chemistry.
Biology
Investigated for its potential role in enzyme inhibition and receptor modulation.
Medicine
Explored as a potential candidate for drug development due to its bioactive properties.
Industry
Utilized in the production of polymers and advanced materials due to its unique functional groups.
相似化合物的比较
Similar Compounds
3-(2-[2-(Morpholin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride: : A similar compound with a morpholine ring instead of pyrrolidine.
3-{2-[2-(Piperidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride: : Contains a piperidine ring in place of pyrrolidine.
Uniqueness
The pyrrolidinyl group in 3-{2-[2-(Pyrrolidin-1-yl)ethoxy]phenyl}prop-2-enoic acid hydrochloride provides distinct steric and electronic properties, leading to unique reactivity and interactions compared to its analogs.
Hope this comprehensive article suits your needs! Let me know what you think.
属性
IUPAC Name |
3-[2-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3.ClH/c17-15(18)8-7-13-5-1-2-6-14(13)19-12-11-16-9-3-4-10-16;/h1-2,5-8H,3-4,9-12H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVHXTHSAQFNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=CC=C2C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole](/img/structure/B2918474.png)
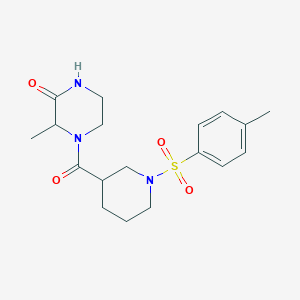
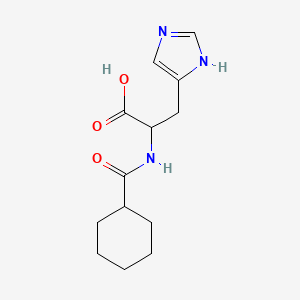
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
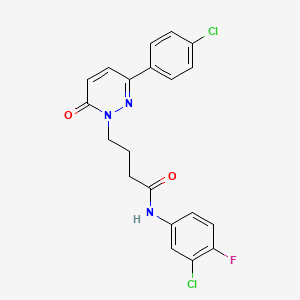
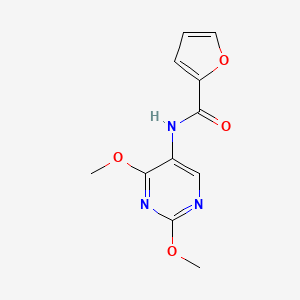
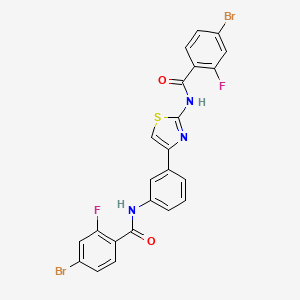

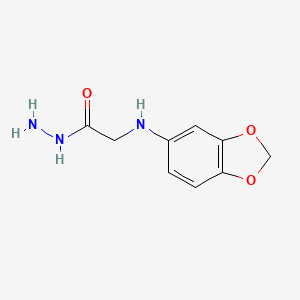
![N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B2918491.png)
![N-[1-(cyclohexanesulfonyl)piperidin-4-yl]-N-cyclopropyl-6-methoxypyrimidin-4-amine](/img/structure/B2918493.png)
![1-(2,4-dimethylphenyl)-5-[(4-methylphenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)
